![molecular formula C20H19FN2O3 B2943838 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 1105216-87-2](/img/structure/B2943838.png)
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as F13640, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include anxiolytic and antidepressant effects, as well as effects on cognition and memory. In addition, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to have anti-inflammatory and analgesic effects, suggesting that it may have potential therapeutic applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is that it has been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported. In addition, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to be highly selective for the GABAB receptor, which may reduce the risk of off-target effects. However, one limitation of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is that it has relatively low potency compared to other GABAB receptor modulators, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide. One area of interest is in the development of more potent GABAB receptor modulators based on the structure of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide. In addition, further studies are needed to fully understand the mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide and its effects on neurotransmitter release and synaptic plasticity. Finally, clinical trials are needed to determine the safety and efficacy of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide in humans, which may pave the way for the development of new treatments for anxiety and depression.
Synthesemethoden
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide involves a series of chemical reactions that begin with the preparation of 2-fluorobenzaldehyde. The aldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then cyclized to form the isoxazole ring, which is subsequently reacted with N-(4-methoxyphenethyl)acetamide to produce 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for anxiety and depression. In preclinical studies, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to exhibit anxiolytic and antidepressant effects, suggesting that it may be a promising candidate for the development of new treatments for these disorders.
Eigenschaften
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-16-8-6-14(7-9-16)10-11-22-20(24)13-15-12-19(26-23-15)17-4-2-3-5-18(17)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICZVBZULNYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.